molecular formula C12H10Cl2N2O2 B12045036 2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrimidine CAS No. 371171-21-0

2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrimidine

Katalognummer: B12045036
CAS-Nummer: 371171-21-0
Molekulargewicht: 285.12 g/mol
InChI-Schlüssel: CPSZRXXAPAXFEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrimidine is a chemical compound with the molecular formula C12H10Cl2N2O2 It is a pyrimidine derivative characterized by the presence of two chlorine atoms at positions 2 and 4, and a 3,4-dimethoxyphenyl group at position 6

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with 3,4-dimethoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a 2-amino-4-chloro-6-(3,4-dimethoxyphenyl)pyrimidine derivative .

Wissenschaftliche Forschungsanwendungen

2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrimidine has several scientific research applications:

Wirkmechanismus

The mechanism by which 2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrimidine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrimidine is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

CAS-Nummer

371171-21-0

Molekularformel

C12H10Cl2N2O2

Molekulargewicht

285.12 g/mol

IUPAC-Name

2,4-dichloro-6-(3,4-dimethoxyphenyl)pyrimidine

InChI

InChI=1S/C12H10Cl2N2O2/c1-17-9-4-3-7(5-10(9)18-2)8-6-11(13)16-12(14)15-8/h3-6H,1-2H3

InChI-Schlüssel

CPSZRXXAPAXFEF-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=N2)Cl)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.